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molecular formula C17H19NO5 B3052609 Ethyl 2-(3,4,5-trimethoxyphenyl)pyridine-4-carboxylate CAS No. 427885-83-4

Ethyl 2-(3,4,5-trimethoxyphenyl)pyridine-4-carboxylate

Cat. No. B3052609
M. Wt: 317.34 g/mol
InChI Key: VZFJQRIDOLQYLN-UHFFFAOYSA-N
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Patent
US06605620B1

Procedure details

To a solution of ethyl 2-(3,4,5-trimethoxyphenyl)isonicotinate (3.17 g) in ethanol (40 mL) was added 10% potassium hydroxide (2.42 g). The mixture was stirred at room temperature for 5 hours and evaporated. Water was added to the residue and pH was adjusted to 7. White precipitates of the title compound were collected by filtration and the compound was used for next step without further purification.
Quantity
3.17 g
Type
reactant
Reaction Step One
Quantity
2.42 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([C:13]2[CH:14]=[C:15]([CH:21]=[CH:22][N:23]=2)[C:16]([O:18]CC)=[O:17])[CH:6]=[C:7]([O:11][CH3:12])[C:8]=1[O:9][CH3:10].[OH-].[K+]>C(O)C>[CH3:12][O:11][C:7]1[CH:6]=[C:5]([C:13]2[CH:14]=[C:15]([CH:21]=[CH:22][N:23]=2)[C:16]([OH:18])=[O:17])[CH:4]=[C:3]([O:2][CH3:1])[C:8]=1[O:9][CH3:10] |f:1.2|

Inputs

Step One
Name
Quantity
3.17 g
Type
reactant
Smiles
COC=1C=C(C=C(C1OC)OC)C=1C=C(C(=O)OCC)C=CN1
Name
Quantity
2.42 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evaporated
ADDITION
Type
ADDITION
Details
Water was added to the residue and pH
CUSTOM
Type
CUSTOM
Details
White precipitates of the title compound
FILTRATION
Type
FILTRATION
Details
were collected by filtration
CUSTOM
Type
CUSTOM
Details
the compound was used for next step without further purification

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
Smiles
COC=1C=C(C=C(C1OC)OC)C=1C=C(C(=O)O)C=CN1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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